molecular formula C18H17BrN2O2S B11827695 Quinoline-8-sulfonamide

Quinoline-8-sulfonamide

Cat. No.: B11827695
M. Wt: 405.3 g/mol
InChI Key: TZOIMGRFHMGNNO-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a sulfonamide group attached to the eighth position of the quinoline ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 8-aminoquinoline with sulfonyl chlorides in the presence of a base such as pyridine . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of quinoline-8-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Quinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the quinoline ring, often facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-sulfonic acid, while reduction can produce this compound derivatives with different substituents.

Scientific Research Applications

Quinoline-8-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it acts as an inhibitor of cholinesterase and monoamine oxidase enzymes . These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can enhance neurotransmitter levels, thereby improving cognitive function. In cancer research, this compound derivatives have been shown to inhibit the tumor cell-specific M2 isoform of pyruvate kinase, affecting cancer cell metabolism and proliferation .

Comparison with Similar Compounds

Quinoline-8-sulfonamide can be compared with other similar compounds such as:

    Quinoline-8-sulfonic acid: This compound differs by having a sulfonic acid group instead of a sulfonamide group.

    Quinoline-8-amine: This compound has an amino group at the eighth position instead of a sulfonamide group.

    Quinoline-8-thiol: This compound features a thiol group at the eighth position.

The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H17BrN2O2S

Molecular Weight

405.3 g/mol

IUPAC Name

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-8-sulfonamide

InChI

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1,3-10,14-15,18,21H,2H2,(H2,20,22,23)

InChI Key

TZOIMGRFHMGNNO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3=C(C=CC(=C3)S(=O)(=O)N)NC2C4=CC=C(C=C4)Br

Origin of Product

United States

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